molecular formula C15H15N3O2S B2504165 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 946371-74-0

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2504165
CAS No.: 946371-74-0
M. Wt: 301.36
InChI Key: UDCSGLFPWKYZPA-UHFFFAOYSA-N
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Description

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core with a thioether-linked acetamide group substituted by a phenyl ring.

Properties

IUPAC Name

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-13(16-10-5-2-1-3-6-10)9-21-14-11-7-4-8-12(11)17-15(20)18-14/h1-3,5-6H,4,7-9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCSGLFPWKYZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the cyclopenta[d]pyrimidin-4-yl core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and ketones. The thioacetamide moiety is then introduced through a thiolation reaction, followed by the attachment of the phenyl group via a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The oxo group can be reduced to a hydroxyl group.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Using electrophiles like bromine or nitric acid under acidic conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its potential biological activity.

Medicine

In the medical field, this compound could be explored for its therapeutic potential, possibly as an antiviral, anti-inflammatory, or anticancer agent.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Core and Acetamide) Notable Features Source
Target : 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide C₁₅H₁₅N₃O₂S ~309.37 Core: Unsubstituted cyclopenta[d]pyrimidine; Acetamide: N-phenyl Simplest structure in the series; phenyl group may enhance lipophilicity.
Analog 1 : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide C₂₃H₂₀ClN₃O₂S₂ Not provided Core: 4-Chlorophenyl and thieno-fused pyrimidine; Acetamide: N-(2,5-dimethylphenyl) Chlorine atom introduces electron-withdrawing effects; dimethylphenyl increases steric bulk.
Analog 2 : 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide C₂₃H₂₅N₃O₄S 439.5 Core: Furan-2-ylmethyl substituent; Acetamide: N-(4-methoxyphenethyl) Methoxy group improves solubility; furan may contribute to π-π interactions.
Analog 3 : N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide C₂₀H₂₄N₄O₂S 384.5 Core: Pyridin-4-ylmethyl substituent; Acetamide: N-cyclopentyl Pyridine enhances hydrogen-bonding potential; cyclopentyl group increases hydrophobicity.
Analog 4 : N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide Not provided Not provided Core: Furan-2-ylmethyl substituent; Acetamide: N-(4-ethoxyphenyl) Ethoxy group balances lipophilicity and solubility.

Key Observations

Substituent Effects: Electron-Withdrawing Groups: Analog 1 (4-chlorophenyl) may improve metabolic stability compared to the target compound’s unsubstituted core . Solubility Modifiers: Analog 2 (4-methoxyphenethyl) and Analog 4 (4-ethoxyphenyl) incorporate alkoxy groups, which could enhance aqueous solubility compared to the target’s phenyl group .

Molecular Weight and Size :

  • The target compound (MW ~309) is smaller than analogs like Analog 2 (MW 439.5) and Analog 3 (MW 384.5), suggesting differences in bioavailability and permeability.

Synthetic Accessibility :

  • describes a synthetic route for a related thioacetamide compound, highlighting reflux conditions with sodium acetate as a base, which may be adaptable to the target compound’s synthesis .

Limitations in Available Data

  • Pharmacological Data: No IC₅₀, binding affinity, or toxicity data are provided in the evidence, limiting direct activity comparisons.
  • Physical Properties : Melting points, solubility, and stability data are absent for most compounds, necessitating further experimental characterization.

Biological Activity

The compound 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a novel synthetic molecule that has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclopenta[d]pyrimidine core and a thioether linkage, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 321.4 g/mol. The structure includes:

  • A cyclopenta[d]pyrimidine ring system.
  • A thioether functional group.
  • An acetamide moiety attached to a phenyl group.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. The thioether functionality is often associated with enhanced biological interactions, which could contribute to its antimicrobial efficacy.
  • Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes. For instance, compounds containing a cyclopenta[d]pyrimidine core have shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin production.
  • Anti-inflammatory Effects : Some derivatives of pyrimidine compounds have been reported to exhibit anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.

Research Findings and Case Studies

A review of relevant literature reveals several studies that explore the biological activity of similar compounds:

  • Tyrosinase Inhibition : A study demonstrated that compounds bearing similar structures can effectively inhibit mushroom tyrosinase, with IC50 values indicating strong inhibitory potency (e.g., IC50 values as low as 0.51 μM for certain derivatives) . This suggests that this compound may also exhibit similar inhibitory effects.
  • Antimicrobial Studies : Compounds structurally akin to this one have been tested for their antimicrobial properties against various pathogens. For example, derivatives featuring the thioether linkage have shown promising results against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against bacteria
Tyrosinase InhibitionIC50 values < 1 μM
Anti-inflammatoryPotential effects noted

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